2-Iodo-5-methoxybenzoic acid
Overview
Description
2-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.044 . It is used in pharmaceuticals, intermediates, APIs, and custom synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The InChI code for the compound is1S/C8H7IO3/c1-12-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11)
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.9±0.1 g/cm3 . The boiling point is 351.2±32.0 °C at 760 mmHg . The compound’s flash point is 166.2±25.1 °C .Scientific Research Applications
Application in Suzuki Cross-Coupling Reactions
2-Iodo-5-methoxybenzoic acid demonstrates utility in Suzuki cross-coupling reactions, which are pivotal in creating biaryl compounds. This reaction has been optimized to yield biaryls efficiently, using anhydrous benzene at reflux and sodium phenoxide in the presence of palladium catalysts (Chaumeil, Drian & Signorella, 2000).
Role in Aromatization Reactions
It serves as an effective reagent in the aromatization of tetrahydro-β-carbolines, demonstrating its versatility under mild conditions. This quality has been particularly valuable in synthesizing marine indole alkaloids like eudistomin U (Panarese & Waters, 2010).
Utility in Oxidative Modifications
This compound is instrumental in conducting oxidative modifications, notably in flavonoids. Its ability to facilitate selective modifications under varying conditions, such as room temperature and higher temperatures, showcases its adaptability in organic synthesis (Barontini, Bernini, Crisante & Fabrizi, 2010).
Catalytic Asymmetric Iodoesterification
This compound is employed in catalytic asymmetric iodoesterification of alkenes, an innovative approach that uses a dinuclear zinc complex for the production of iodoesters. Such applications demonstrate its potential in enantioselective synthesis (Arai, Horigane, Suzuki, Itoh & Yamanaka, 2020).
Advancements in Oxidation Mechanisms
This compound plays a pivotal role in the oxidation of alcohols to aldehydes or ketones. Its mechanism, involving hypervalent iodine species, has been a subject of study, revealing insights into the rate-determining steps and potential improvements in reactivity through adjustments in reaction conditions (Jiang, Sun, Wang, Xie, Zhang, Wu & Schaefer, 2017).
Potential in Radiosensitizing Agents
The compound has been investigated for its potential in radiosensitizing agents, particularly in the context of enhancing the effectiveness of radiation therapy. This area of research highlights its potential clinical applications beyond traditional organic synthesis (Gupta, Larroquette, Agrawal, Grodkowski & Neta, 1985).
Catalysis in Hydrolysis Reactions
Its ability to catalyze hydrolysis of active phosphates is anotherarea of interest. This catalytic activity, particularly with 2-Iodoxybenzoic acids, underlines its potential use in various chemical processes, including those relevant to decontamination strategies (Katritzky, Duell, Durst & Knier, 1987).
Diverse Oxidation Applications
The diverse applications of 2-Iodoxybenzoic acid (IBX), a closely related compound, in oxidation reactions, extend to the synthesis of unsaturated carbonyl compounds and conjugated aromatic carbonyl systems. Its reactivity patterns and novel fields of application, such as single electron transfer-based oxidation processes, illustrate the broad utility of this class of compounds in synthetic chemistry (Nicolaou, Montagnon, Baran & Zhong, 2002).
Safety and Hazards
2-Iodo-5-methoxybenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
2-iodo-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWULXFGZZRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560900 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54413-93-3 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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